Bevonium metilsulfate
Description
Historical Context and Evolution of Research on Bevonium (B1217150) Metilsulfate
Bevonium metilsulfate, also known by the code name CG 201, first emerged in the scientific literature in the mid to late 20th century. ncats.ioidrblab.net Developed by the pharmaceutical company Grünenthal, its initial exploration was centered on its properties as a parasympatholytic and antispasmodic agent. ncats.ioncats.io Research from the late 1960s and early 1970s investigated its efficacy in treating conditions such as enuresis (bedwetting), bladder neurosis, and its effects on ureteral activity. ncats.iowikipedia-on-ipfs.org
Interestingly, the compound was also investigated in collaboration with the World Health Organization for a completely different application: as a potential low-cost contraceptive. However, its use for these original indications has since been discontinued. ncats.io The research trajectory of this compound demonstrates an evolution from a focus on its anticholinergic and antispasmodic effects to more recent investigations into its potential in oncology.
Current Landscape and Significance of Academic Investigations into this compound
In recent years, academic interest in this compound has been revitalized, with a significant shift in focus towards its potential as an anti-cancer agent. It is described as a novel analog of bevonium with enhanced water solubility and increased uptake in bladder cancer cells. mdpi.com The current research landscape is largely defined by its proposed mechanism of stimulating the immune system to produce antibodies that block pathological forms of human chorionic gonadotropin (hCG), a hormone that can promote the growth and immune evasion of certain cancer cells. This line of inquiry has led to the approval of a Phase I clinical trial in Sweden to investigate its potential in treating solid tumors. fda.gov Alongside its potential in oncology, the compound's anti-inflammatory properties continue to be a subject of academic interest. mdpi.com
Overview of Research Paradigms Applied to Quaternary Ammonium (B1175870) Compounds in Pharmacology
Quaternary ammonium compounds (QACs) represent a broad class of chemicals characterized by a positively charged nitrogen atom, making them cationic surfactants. mdpi.commdpi.com The research paradigms for QACs in pharmacology have undergone a significant evolution. Historically, the primary focus was on their potent, broad-spectrum antimicrobial activity, which led to their widespread use as disinfectants and antiseptics. mdpi.com The fundamental mechanism of action was understood to be the disruption of the negatively charged cell membranes of microorganisms, leading to cell lysis and death. tandfonline.com
The contemporary research paradigm has expanded considerably. Recognizing that most bacteria exist in resilient, surface-attached communities called biofilms, research is increasingly targeting the anti-biofilm capabilities of QACs. mdpi.com There is a growing emphasis on developing QACs that can prevent biofilm formation or eradicate established ones, which are notoriously resistant to conventional antibiotics. mdpi.com Furthermore, modern research is acutely aware of the potential for environmental accumulation and health risks associated with QACs, including skin and respiratory irritation. mdpi.comtandfonline.comnih.gov Consequently, a key aspect of current pharmacological studies is the development of new QACs with improved biocompatibility and a more favorable safety profile, aiming to maximize therapeutic efficacy while minimizing adverse effects. mdpi.comwikipedia-on-ipfs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJGGRSAVLXTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33371-53-8 (Parent), 75-93-4 (Parent) | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046615 | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-82-3 | |
| Record name | Bevonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevonium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BEVONIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Reactivity of Bevonium Metilsulfate
Established Synthetic Pathways for Bevonium (B1217150) Metilsulfate
The molecular structure of Bevonium metilsulfate, systematically named (1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate (B86663), indicates a synthesis rooted in two principal transformations: esterification and quaternization. genome.jpcas.org The most established synthetic pathway involves the esterification of a piperidine-based alcohol with benzilic acid, followed by the methylation of the tertiary amine to yield the final quaternary ammonium (B1175870) salt.
A plausible synthetic sequence is as follows:
Esterification: Reaction of 2-(hydroxymethyl)piperidine with an activated form of benzilic acid (e.g., benziloyl chloride) or directly via Fischer esterification to produce the tertiary amine-ester intermediate, 2-((2-hydroxy-2,2-diphenylacetoxy)methyl)piperidine.
Quaternization: Subsequent reaction of the intermediate with dimethyl sulfate, a potent methylating agent, to selectively form the N,N-dimethylated quaternary ammonium salt. google.com
This two-step approach is a common strategy for producing quaternary ammonium compounds that contain ester functionalities. google.com
Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound is governed by well-understood reaction mechanisms.
Esterification Mechanism: If benzilic acid and 2-(hydroxymethyl)piperidine are used directly, the reaction proceeds via a Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the primary alcohol of the piperidine (B6355638) derivative. Subsequent dehydration yields the ester. Alternatively, using a more reactive derivative like benziloyl chloride allows the reaction to proceed via a nucleophilic acyl substitution mechanism. Here, the piperidine alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group.
Quaternization Mechanism: The final step, methylation of the tertiary piperidine nitrogen, occurs through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the 2-((2-hydroxy-2,2-diphenylacetoxy)methyl)piperidine intermediate acts as a nucleophile. It attacks one of the methyl groups of dimethyl sulfate, which serves as the electrophile. The methyl sulfate anion ([CH₃OSO₃]⁻) is displaced as the leaving group and becomes the counter-ion for the newly formed quaternary ammonium cation. google.com
Optimization of Synthetic Yield and Purity in Laboratory Settings
Optimizing the synthesis of this compound involves refining the conditions for both the esterification and quaternization steps to maximize yield and purity.
For the esterification step, several strategies can be employed. The use of coupling reagents or activating agents can significantly improve yields and reduce reaction times compared to direct acid-catalyzed esterification. organic-chemistry.org The table below summarizes general approaches applicable to this step.
| Strategy | Reagent/Condition | Purpose | Citation |
| Catalysis | 4-Dimethylaminopyridine (DMAP) | Promotes acylation, often used with an acid anhydride. | organic-chemistry.org |
| Dehydration | Carbodiimides (e.g., DCC, EDC) | Removes water to drive equilibrium towards the ester product. | |
| Activation | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride. | |
| Solvent-Free | Auxiliary base- and solvent-free conditions | Can increase efficiency and simplify workup. | organic-chemistry.org |
For the quaternization step, optimization often focuses on controlling stoichiometry and reaction conditions to prevent side reactions and ensure complete consumption of the alkylating agent. A patented solvent-free process for quaternizing tertiary amines with dimethyl sulfate highlights key optimization parameters. google.com Running the reaction with a slight excess of the tertiary amine ensures that the toxic dimethyl sulfate is fully consumed, simplifying purification. google.com Additionally, studies on the quaternization of other piperidine-containing molecules have utilized techniques like Bayesian optimization to systematically explore reaction parameters such as temperature and residence time to maximize yield. nih.govrsc.org
| Parameter | Condition | Rationale | Citation |
| Stoichiometry | 0.90 to 0.97 equivalents of dimethyl sulfate | Ensures complete consumption of the methylating agent, leaving a small amount of unreacted tertiary amine. | google.com |
| Temperature | Maintained above the melting point of the final product | Ensures the reaction mixture remains a homogenous liquid. | google.com |
| Solvent | Solvent-free (neat) | Reduces cost, environmental impact, and simplifies product isolation. | google.com |
| Monitoring | Amine number calculation | Tracks the consumption of the tertiary amine to determine reaction completion. | google.com |
Advanced Approaches and Novel Synthetic Routes for this compound and its Analogues
While the established synthesis relies on conventional methods, advanced and novel routes could offer improvements in efficiency, stereoselectivity, and access to analogues. Much of this innovation focuses on the synthesis of the core piperidine ring.
Recent developments in synthetic methodology have provided new ways to access highly functionalized and chiral piperidines, which could serve as precursors to this compound or its analogues. One such approach combines the chemical reduction of pyridinium (B92312) salts to tetrahydropyridines with a biocatalytic cascade to achieve asymmetric dearomatization, yielding chiral piperidines with high enantioselectivity. nih.gov Another method uses rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts for a similar purpose. dicp.ac.cn These chemo-enzymatic and catalytic strategies offer pathways to enantiomerically pure versions of the piperidine core, which is a significant advancement over classical resolutions.
The table below outlines some of these advanced synthetic concepts for preparing the piperidine scaffold.
| Approach | Key Transformation | Potential Advantage | Citation |
| Chemo-enzymatic Cascade | Chemical reduction of pyridinium followed by enzymatic reduction of the resulting C=C bond. | High enantioselectivity (≥94% ee) for a broad range of chiral piperidines. | nih.gov |
| Asymmetric Transfer Hydrogenation | Rhodium-catalyzed transamination/reduction of pyridinium salts using a chiral primary amine. | Access to highly valuable and functionalized chiral piperidines, overcoming limitations of traditional hydrogenation. | dicp.ac.cn |
| Radical Cyclization | Intramolecular radical C-H amination/cyclization. | Formation of the piperidine ring via C-H activation, offering an alternative to traditional annulation methods. | mdpi.com |
These methods could be adapted to synthesize the specific 2-(hydroxymethyl)piperidine precursor required for this compound, potentially providing access to single-enantiomer final products.
Chemical Transformations and Reaction Profiles of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the quaternary ammonium cation, the benzilate ester, and the methyl sulfate anion. Quaternary ammonium salts, in general, are incompatible with strong oxidizing and reducing agents. noaa.gov
Oxidation Reactions of this compound
This compound is susceptible to oxidation, particularly under harsh conditions. The ester moiety and the organic cation can both undergo oxidative degradation. Thermal decomposition, a high-temperature oxidation process, is expected to cleave the molecule's C-C, C-O, and C-N bonds. Pyrolysis of the structurally related compound quinuclidinyl benzilate yields carbon monoxide, carbon dioxide, benzophenone, and benzhydrol. nih.gov A similar degradation pattern could be anticipated for this compound.
Strong chemical oxidants can also lead to transformation. The ester group can be oxidized, although this is less common than hydrolysis. Studies on the oxidation of other esters with reagents like potassium dichromate in an acidic medium show that direct oxidation can occur. ijcr.info For this compound, such a reaction would likely target the tertiary alcohol of the benzilate group or the C-H bonds adjacent to the piperidine nitrogen or ester oxygen. Combustion would lead to complete oxidation, producing oxides of carbon, nitrogen, and sulfur.
Reduction Reactions of this compound
The functional groups within this compound are also targets for reduction.
Quaternary Ammonium Cation: These groups can undergo reductive cleavage. For instance, reaction with strong reducing agents like molten sodium can cleave a C-N bond, releasing a tertiary amine and a hydrocarbon. gatech.edu In the case of this compound, this would likely result in the cleavage of one of the N-methyl groups or the bond connecting the nitrogen to the piperidine ring.
Ester Group: The ester linkage is susceptible to reduction by common hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the ester bond, yielding two separate alcohol products: 2-(hydroxymethyl)-1,1-dimethylpiperidinium and 2,2-diphenyl-1,2-ethanediol (hydrobenzoin).
The specific outcome of a reduction reaction would depend heavily on the choice of reducing agent and the reaction conditions, allowing for potential selective transformation of either the ester or the quaternary ammonium group.
Substitution Reactions of this compound
This compound is a quaternary ammonium salt, a structural feature that imparts significant stability to the cationic portion of the molecule. The bevonium cation is generally unreactive toward common nucleophilic substitution reactions at the carbon atoms of the piperidinium (B107235) ring. However, the molecule contains a benzilate ester functional group, which is the primary site for substitution reactions, specifically hydrolysis.
Ester hydrolysis is a reaction that splits the ester into its constituent carboxylic acid and alcohol. lardbucket.org This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the hydrolysis of an ester is the reverse of its formation (esterification). lardbucket.org This reaction is reversible and typically does not proceed to completion. lardbucket.org For this compound, this would involve the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used to hydrolyze an ester, the reaction is known as saponification. lardbucket.org This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion. lardbucket.orgucoz.com
While specific kinetic studies on this compound hydrolysis are not widely published, the reactivity can be inferred from analogous compounds like 3-Quinuclidinyl benzilate (BZ). BZ readily hydrolyzes in alkaline solutions (pH > 11) to yield benzilic acid and 3-quinuclidinol. nih.govnih.gov Similarly, the saponification of this compound is expected to cleave the ester bond, yielding benzilate and the corresponding piperidinium-based alcohol. The compound is known to be stable under recommended storage temperatures and pressures but is incompatible with strong oxidizing agents. aksci.com Thermal decomposition can lead to the generation of carbon, nitrogen, and sulfur oxides. aksci.com
The table below summarizes the predicted hydrolysis reaction of this compound.
| Reaction Type | Reagents | Predicted Products | Mechanism Type |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | Benzilic acid, (1,1-dimethylpiperidin-1-ium-2-yl)methanol | AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) ucoz.com |
| Base-Catalyzed Hydrolysis (Saponification) | H₂O, OH⁻ (e.g., NaOH) | Benzilate salt, (1,1-dimethylpiperidin-1-ium-2-yl)methanol | BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) ucoz.com |
Application of this compound as a Reagent in Organic Synthesis and Reference Compound in Chemical Research
The utility of a chemical compound can be broadly categorized by its role as either a reactant/reagent that facilitates chemical transformations or as a standard against which others are measured.
Application as a Reagent in Organic Synthesis
There is no evidence in the scientific literature to suggest that this compound is used as a reagent in organic synthesis. Its molecular structure, characterized by a stable quaternary ammonium cation and its identity as an active pharmaceutical ingredient, makes it an end-product of a synthetic process rather than a tool for transforming other molecules. Unlike common synthetic reagents which are designed to be reactive in a controlled manner, this compound is designed for pharmacological stability and activity.
Application as a Reference Compound in Chemical Research
This compound is commercially available as a reference standard and for research use only, which is its primary application in the chemical and pharmaceutical sciences. cymitquimica.comscbt.com A reference compound serves as a well-characterized substance against which unknown samples or new drug candidates can be compared. chiroblock.com Its applications in this context fall into two main categories: as an analytical standard and as a biological reference compound.
Analytical Standard: As an analytical standard, this compound is used to validate and calibrate analytical methods such as High-Performance Liquid Chromatography (HPLC). These methods are crucial for confirming the identity, purity, and stability of the active pharmaceutical ingredient in drug manufacturing and formulation studies. chromatographyonline.com Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, and heat, would use pure this compound as a starting material to identify potential degradation products and ensure the analytical method can detect them. chromatographyonline.comresearchgate.net
Biological Reference Compound: Given its known function as a muscarinic acetylcholine (B1216132) receptor antagonist, this compound serves as a valuable reference compound in pharmacological research. nih.govgenome.jp In drug discovery programs aiming to develop new anticholinergic agents, it can be used as a positive control in various assays. ajptonline.com This includes competitive binding assays to determine the affinity of new compounds for muscarinic receptors and functional cell-based assays to measure their antagonist potency. nih.govfrontiersin.org
The table below outlines the specific applications of this compound as a reference compound.
| Application Area | Type of Assay / Study | Purpose of Using this compound as a Reference |
| Pharmaceutical Analysis | HPLC, LC-MS Method Development | To establish retention time and confirm the identity of the compound. |
| Purity Testing & Stability Studies | To serve as the primary standard for quantifying the parent compound and any impurities or degradants. chromatographyonline.com | |
| Pharmacological Research | Competitive Radioligand Binding Assays | To act as a known competitor to determine the binding affinity (Ki) of novel ligands for muscarinic receptors. |
| In Vitro Functional Assays (e.g., Calcium Flux) | To serve as a standard antagonist for quantifying the potency (IC₅₀) of new test compounds. nih.gov |
Molecular and Cellular Mechanisms of Action of Bevonium Metilsulfate
Modulation of Intracellular Signaling Pathways
Bevonium (B1217150) Metilsulfate functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com These receptors are central to the parasympathetic nervous system and are a classic example of G-protein coupled receptors (GPCRs) that translate an external signal—binding of the neurotransmitter acetylcholine (ACh)—into an intracellular response. nih.govmdpi.com By blocking the binding of ACh, Bevonium Metilsulfate inhibits the downstream signaling cascades that are normally initiated by these receptors.
The five subtypes of muscarinic receptors (M1-M5) couple to different families of heterotrimeric G-proteins, leading to distinct intracellular events. nih.gov
M1, M3, and M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family. mdpi.complos.org Activation of Gq/11 stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). pressbooks.pub DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins to produce a physiological response. ebsco.com
M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family. plos.org The primary role of activated Gi/o is to inhibit the enzyme adenylyl cyclase. termedia.pl This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous target proteins. termedia.pl
As an antagonist, this compound prevents ACh from activating these pathways. At M1/M3/M5-expressing cells, it would prevent the PLC-mediated generation of IP3 and DAG, thereby blocking the rise in intracellular calcium. At M2/M4-expressing cells, it would prevent the ACh-induced inhibition of adenylyl cyclase, thus interfering with the regulation of cAMP levels.
Table 3: Muscarinic Receptor Subtypes and Associated Signaling Pathways
| Receptor Subtype | G-Protein Coupling | Key Effector Enzyme | Primary Second Messengers |
|---|---|---|---|
| M1, M3, M5 | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ |
| M2, M4 | Gi/o | Adenylyl Cyclase (Inhibition) | cAMP (decreased) |
Mechanisms of Action Beyond Classical Receptor Binding (e.g., Immune Modulation by CG-201 variant)
While the principal mechanism of this compound involves classical antagonism at muscarinic receptors, the broader field of pharmacology includes compounds with diverse mechanisms, such as immune modulation. An example of such a mechanism is seen with the therapeutic agent rademikibart (CBP-201). This compound's action is distinct from that of a small molecule receptor antagonist like Bevonium.
Rademikibart is a human monoclonal antibody designed for immune modulation. Its mechanism of action is the targeted blocking of the interleukin-4 receptor alpha subunit (IL-4Rα). This receptor subunit is a shared component of the receptors for two key cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines are central drivers of Type 2 inflammation, an immune response pathway implicated in allergic diseases. By binding to IL-4Rα, rademikibart prevents both IL-4 and IL-13 from activating their receptors. This dual inhibition disrupts the downstream signaling cascades that promote the inflammation, making it a targeted immunomodulatory therapy. This mechanism, focused on blocking specific cytokine pathways with a large biologic drug, stands in contrast to the receptor blockade of neurotransmitter signaling typical of this compound.
Enzyme Inhibition Profiles (e.g., COX inhibition)
In addition to its action at muscarinic receptors, this compound is reported to act as an inhibitor of cyclooxygenase (COX) enzymes. guidechem.compatsnap.com COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostanoids, a class of signaling molecules that includes prostaglandins (B1171923) and thromboxanes. wikipedia.org
There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which have distinct roles. nih.gov
COX-1 is considered a constitutive enzyme, meaning it is expressed in most tissues under normal physiological conditions. nih.gov It is involved in producing prostaglandins that serve protective, "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow and platelet aggregation.
COX-2 is an inducible enzyme. nih.gov Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, hormones, and growth factors. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation. vfu.cz
By inhibiting the COX enzymes, this compound blocks the synthesis of prostaglandins. guidechem.com This action is the basis for the anti-inflammatory, analgesic, and antipyretic effects of nonsteroidal anti-inflammatory drugs (NSAIDs). vfu.cznih.gov The inhibition of both COX-1 and COX-2 would reduce inflammation (a COX-2 mediated process) but could also affect the protective functions of COX-1.
Table 4: Comparison of Cyclooxygenase (COX) Isoforms
| Feature | COX-1 | COX-2 |
|---|---|---|
| Expression | Constitutive (present in most tissues) | Inducible (upregulated during inflammation) |
| Primary Function | Physiological "housekeeping" (e.g., gastric protection, platelet function) | Pathophysiological (e.g., inflammation, pain, fever) |
| Role in Disease | --- | Overexpressed at sites of inflammation and in some tumors. |
Preclinical Pharmacological and Toxicological Investigations of Bevonium Metilsulfate
In Vitro Pharmacological Studies
In vitro studies are fundamental in the preclinical assessment of a drug candidate, providing insights into its mechanism of action and effects at a cellular and tissue level. For a compound like Bevonium (B1217150) metilsulfate, these studies are crucial for elucidating its anticholinergic activity.
The initial evaluation of a compound's pharmacological activity often involves cellular models to determine its efficacy and mechanism of action at a molecular level. For Bevonium metilsulfate, as a muscarinic receptor antagonist, radioligand binding assays are a primary tool. These assays quantify the affinity of the compound for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
Subsequent functional cellular assays are employed to determine whether the compound acts as an antagonist or an agonist. These assays often utilize cell lines genetically engineered to express specific muscarinic receptor subtypes. Changes in intracellular signaling molecules, such as calcium ions (Ca2+) or cyclic adenosine (B11128) monophosphate (cAMP), upon stimulation with a known muscarinic agonist in the presence and absence of this compound, would reveal its antagonistic properties.
A variety of cell-based assays are available to assess the biological activity and cytotoxicity of a compound. biocytogen.comslideshare.netbioivt.comnih.govnih.govresearchgate.net These can range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models that better mimic the in vivo environment. nih.govmdpi.comnih.gov
Table 1: Representative Cellular Assays for Efficacy Assessment of a Muscarinic Antagonist
| Assay Type | Cell Line | Parameter Measured | Purpose |
| Radioligand Binding Assay | CHO-K1 cells expressing human muscarinic receptors (M1-M5) | Inhibition of radiolabeled ligand binding (e.g., [3H]NMS) | Determine binding affinity (Ki) to receptor subtypes. biorxiv.org |
| Calcium Flux Assay | HEK293 cells expressing M1 or M3 receptors | Changes in intracellular Ca2+ concentration | Assess functional antagonism at Gq-coupled receptors. |
| cAMP Assay | CHO-K1 cells expressing M2 or M4 receptors | Inhibition of forskolin-stimulated cAMP production | Assess functional antagonism at Gi-coupled receptors. |
| Reporter Gene Assay | Various cell lines | Expression of a reporter gene linked to a specific signaling pathway | Quantify the downstream effects of receptor antagonism. nih.gov |
The potential antipruritic (anti-itch) effects of a compound can be investigated at a cellular level by examining its impact on mediators and receptors involved in the itch signaling pathway. While the primary mechanism of this compound is muscarinic antagonism, itch can be mediated by various signaling molecules, including histamine (B1213489) and serotonin, which can be released from mast cells and other immune cells.
Cellular assays to evaluate antipruritic effects would involve investigating the ability of this compound to inhibit the release of pruritic mediators from cultured human mast cells or basophils upon stimulation with allergens or other secretagogues. Furthermore, its effect on neuronal cells involved in transmitting itch signals could be assessed.
It is important to note that many antipruritic drugs act centrally, and their effects are often linked to sedation. nih.gov However, peripheral mechanisms can also play a role, particularly in itch associated with histamine release. nih.gov
The antispasmodic and bronchodilator properties of this compound are a direct consequence of its antagonism of muscarinic receptors on smooth muscle cells in the gastrointestinal tract and airways. nih.gov These effects are typically evaluated in isolated organ bath experiments using tissue preparations from animals such as guinea pigs and rabbits. ijpp.comjpp.krakow.plresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.govjournal-jop.orgslideshare.netmdpi.com
For assessing antispasmodic activity, segments of guinea pig ileum are mounted in an organ bath and contractions are induced by a muscarinic agonist like acetylcholine (B1216132) or carbachol. nih.govresearchgate.netnih.govslideshare.net The ability of this compound to inhibit these contractions would be quantified to determine its potency.
Similarly, to evaluate its bronchodilator activity, isolated tracheal smooth muscle preparations from guinea pigs or rats are used. jpp.krakow.plnih.govnih.govjournal-jop.orgsemanticscholar.org The tissue is contracted with a bronchoconstrictor agent (e.g., acetylcholine, histamine), and the relaxant effect of different concentrations of this compound is measured.
Table 2: Representative Tissue Culture Assays for Antispasmodic and Bronchodilator Activity
| Assay | Tissue Preparation | Agonist | Measured Effect |
| Antispasmodic Assay | Guinea Pig Ileum | Acetylcholine, Carbachol | Inhibition of smooth muscle contraction. |
| Bronchodilator Assay | Guinea Pig or Rat Tracheal Rings | Acetylcholine, Histamine | Relaxation of pre-contracted smooth muscle. |
These studies would typically generate concentration-response curves, allowing for the calculation of key pharmacological parameters such as the EC50 (half-maximal effective concentration) or pA2 values, which quantify the antagonist's potency.
Assessment of Antipruritic Effects in Cellular Assays
In Vivo Preclinical Efficacy Studies in Animal Models
Following in vitro characterization, the efficacy of a drug candidate is assessed in whole animal models that mimic human diseases. These studies are essential for understanding the compound's effects in a complex physiological system. slideshare.netbioivt.commedwinpublishers.com
Given its bronchodilator properties, this compound would be a candidate for evaluation in animal models of allergic asthma. These models typically involve sensitizing an animal, often a mouse or guinea pig, to an allergen such as ovalbumin or house dust mite extract, followed by a subsequent allergen challenge to induce an asthmatic phenotype. biocytogen.comnih.govnih.govmdpi.comdovepress.com
Key parameters measured in these models include airway hyperresponsiveness, inflammatory cell infiltration into the lungs (particularly eosinophils), and mucus production. The administration of this compound would be expected to attenuate the bronchoconstriction component of the asthmatic response.
Table 3: Common Animal Models of Allergic Asthma
| Model | Animal Species | Sensitization Agent | Challenge Agent | Key Endpoints |
| Ovalbumin-Induced Asthma | Mouse (e.g., BALB/c), Guinea Pig | Ovalbumin with adjuvant (e.g., alum) | Aerosolized Ovalbumin | Airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts, lung histology. |
| House Dust Mite-Induced Asthma | Mouse | House Dust Mite (HDM) extract | Intranasal or aerosolized HDM extract | Similar to ovalbumin model, often considered more clinically relevant. |
While this compound's primary action is not anti-inflammatory, its ability to counteract the bronchospasms triggered by inflammatory mediators makes these models relevant for its preclinical evaluation.
The antispasmodic effects of this compound observed in vitro suggest its potential utility in treating gastrointestinal motility disorders such as Irritable Bowel Syndrome (IBS). nih.govpharmacophorejournal.comfrontiersin.orgresearchgate.netjnmjournal.org Various animal models have been developed to study the pathophysiology of IBS and to test the efficacy of new therapeutic agents.
These models often aim to replicate key features of IBS, such as visceral hypersensitivity (increased pain perception in the gut) and altered bowel habits. Stress-induced models, such as the wrap restraint stress or water avoidance stress models in rats, are commonly used to induce visceral hypersensitivity and changes in fecal output. nih.gov Post-infectious models, where a transient gastrointestinal infection leads to long-lasting gut dysfunction, are also employed. frontiersin.org
Table 4: Representative Animal Models for Irritable Bowel Syndrome
| Model | Animal Species | Induction Method | Key Endpoints |
| Wrap Restraint Stress | Rat | Immobilization for a defined period | Visceral hypersensitivity (response to colorectal distension), fecal pellet output. |
| Water Avoidance Stress | Rat | Placement on a small platform in a water-filled container | Visceral hypersensitivity, fecal pellet output, anxiety-like behaviors. |
| Post-Infectious Model | Mouse, Rat | Infection with pathogens like Trichinella spiralis or Campylobacter jejuni | Visceral hypersensitivity, intestinal permeability, immune cell activation. |
In these models, the efficacy of this compound would be assessed by its ability to reduce visceral pain responses and normalize gut motility.
Animal Models in Cancer Research (for CG-201 variant)
This compound is also known by the synonym CG 201. drugfuture.com While preclinical research is essential for evaluating the potential of compounds in oncology, a review of the available scientific literature did not yield specific studies detailing the use of this compound or its CG-201 variant in animal models of cancer. Research in this area typically involves inducing tumors in immunocompromised rodents (such as xenograft models with human cancer cell lines or genetically engineered mouse models) to assess a compound's anti-tumor efficacy and mechanism of action. However, no such data for this compound was identified in the provided search results.
Evaluation of Therapeutic Response and Biomarker Changes in Preclinical Disease Models
The evaluation of therapeutic response and the identification of predictive biomarkers are crucial steps in preclinical drug development, often guiding clinical trial design. scholaris.canih.govnih.gov This process involves monitoring physiological, cellular, or molecular changes in response to treatment in animal models of a specific disease. scholaris.ca Biomarkers, which can include specific genes, proteins, or circulating molecules, can help predict which patient populations are most likely to benefit from a therapy. mdpi.comoicr.on.ca
For this compound, specific studies detailing the evaluation of therapeutic response or the identification of associated biomarker changes in preclinical models were not found in the available search results. Such research would typically involve administering the compound to disease models and measuring changes in disease-specific endpoints and potential biomarkers to understand its pharmacological effects.
Preclinical Toxicological Assessments
Toxicological assessment is a critical component of preclinical evaluation, aiming to identify potential adverse effects of a drug candidate before human trials.
Acute and Chronic Toxicity Studies
Acute toxicity studies evaluate the effects of a single, high dose of a substance. slideshare.net For this compound, acute toxicity has been assessed in rodents. One study reported the median lethal dose (LD50) in rats. drugfuture.com
Chronic toxicity studies involve repeated exposure to a compound over an extended period to determine long-term health effects. oecd.orgoecd.org Information regarding chronic toxicity studies for this compound was not available in the provided search results.
Table 1: Acute Toxicity of this compound in Rats
| Species | Route of Exposure | LD50 Value | Observed Toxic Effects | Reference |
| Rat | Oral | 5080 mg/kg | Mydriasis (pupillary dilation), convulsions, dyspnea (difficulty breathing) | drugfuture.com |
Organ System-Specific Toxicity Profiling
Organ-specific toxicity profiling identifies which organs are most susceptible to the adverse effects of a compound. toxmsdt.comsci-hub.stresearchgate.net Based on acute toxicity data, this compound has shown effects on several organ systems. drugfuture.comaksci.com
Nervous System: The observation of convulsions in acute toxicity studies suggests potential neurotoxic effects. drugfuture.com
Respiratory System: Dyspnea (difficulty breathing) was noted as a toxic effect. drugfuture.com Inhalation may also cause irritation of the lungs and respiratory system. aksci.com
Ocular System: Mydriasis (pupillary dilation) was observed. drugfuture.com Eye contact may lead to redness, pain, or severe damage. aksci.com
Dermal System: Skin contact may result in inflammation, characterized by itching, scaling, or blistering. aksci.com
Preclinical Pharmacokinetic and Drug-Drug Interaction Research
Pharmacokinetic studies are fundamental to understanding how a substance is processed by a living organism. nih.gov
In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies
ADME studies are conducted to characterize the absorption, distribution, metabolism, and excretion of a drug candidate, which are critical determinants of its efficacy and safety. nih.govwuxiapptec.com These studies are often performed first in vitro (using cells or subcellular fractions) and then in vivo (in living organisms). pharmaron.com In vivo studies frequently use radiolabeled compounds to trace their path through the body. wuxiapptec.combioivt.com
Specific in vitro or in vivo ADME data for this compound were not available in the provided search results. Such studies would be necessary to determine its bioavailability, tissue distribution, metabolic pathways (e.g., involvement of cytochrome P450 enzymes), and routes of elimination.
Preclinical Drug-Drug Interaction Research
Investigating potential drug-drug interactions (DDIs) is essential to prevent adverse events when a new drug is co-administered with other medications. nih.govimpaact4tb.org These interactions can alter a drug's pharmacokinetics or pharmacodynamics. nih.gov For this compound, an antimuscarinic agent, there is a potential for interactions with other drugs that share this mechanism or affect its metabolism and excretion. wikipedia.orgdrugbank.com Preclinical studies, often using in vitro systems with liver microsomes or in vivo animal models, are used to predict these interactions. nih.govmdpi.comevotec.com
The following table summarizes potential drug-drug interactions for bevonium based on its pharmacological class and available data.
Table 2: Potential Drug-Drug Interactions with this compound
| Interacting Drug/Class | Potential Effect of Interaction | Reference |
| Anisotropine methylbromide | Increased risk or severity of adverse effects | drugbank.com |
| Methscopolamine bromide | Increased risk or severity of adverse effects | drugbank.com |
| Aprotinin | Decreased therapeutic efficacy of Bevonium | drugbank.com |
| Cisplatin | Decreased therapeutic efficacy of Bevonium | drugbank.com |
| Cannabidiol | Increased risk or severity of tachycardia and drowsiness | drugbank.com |
| Desipramine | Increased risk or severity of adverse effects | drugbank.com |
| Dobutamine | Increased risk or severity of tachycardia | drugbank.com |
Assessment of Drug-Drug Interaction Potential
The potential for a new chemical entity to engage in drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. biopharmaservices.comevotec.com These interactions can significantly alter the pharmacokinetic and pharmacodynamic properties of co-administered drugs, potentially leading to adverse effects or loss of efficacy. biopharmaservices.comevotec.com Key mechanisms underlying DDIs include the inhibition and induction of cytochrome P450 (CYP) enzymes and interactions with drug transporter proteins. evotec.comevotec.comnih.gov
In vitro assays are fundamental in the early assessment of DDI risk. fda.gov For instance, the inhibition of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is commonly investigated using human liver microsomes or recombinant CYP enzymes. evotec.commdpi.com These studies determine the concentration of the investigational drug that causes 50% inhibition (IC50) of a specific enzyme's activity. evotec.com This data, in conjunction with anticipated clinical plasma concentrations, helps predict the likelihood of clinically significant interactions. fda.govevotec.com Similarly, the potential for a drug to induce CYP enzymes is often evaluated in cultured human hepatocytes by measuring changes in enzyme activity or mRNA levels. evotec.com
Drug transporter proteins, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a crucial role in drug absorption, distribution, and elimination. nih.govnih.govbioivt.com In vitro systems, including transfected cell lines that overexpress a specific transporter, are utilized to determine if a new compound is a substrate or an inhibitor of these transporters. bioivt.comnuvisan.com
Despite a thorough review of publicly available scientific literature, no specific preclinical data on the potential for this compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 enzymes or interaction with drug transporter proteins could be located. Therefore, no data tables on this subject can be presented.
Research on Cellular Permeability and Red Blood Cell Partitioning
Cellular permeability is often assessed using in vitro models like the Caco-2 cell permeability assay. nih.govevotec.commedtechbcn.com Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium, providing a valuable tool for predicting oral drug absorption. nih.govevotec.com These assays measure the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral and basolateral-to-apical directions. medtechbcn.com The ratio of these Papp values can indicate whether a compound is subject to active efflux by transporters like P-gp. evotec.com
Red blood cell partitioning studies determine the extent to which a drug distributes into erythrocytes. bioivt.comxenotech.combioivt.com This is typically expressed as the blood-to-plasma concentration ratio (K b/p). nih.govnih.gov A K b/p ratio greater than one suggests preferential distribution into RBCs, which can significantly impact the drug's volume of distribution and clearance. bioivt.comnih.govcontractpharma.com These studies are generally conducted by incubating the test compound with whole blood and then measuring its concentration in both the whole blood and the plasma fraction after separation. xenotech.combioivt.com
No specific preclinical research findings or data tables concerning the cellular permeability or red blood cell partitioning of this compound were found in the public domain.
Structure Activity Relationship Sar and Rational Design of Bevonium Metilsulfate Derivatives
Identification of Structural Moieties Critical for Pharmacological Activity
The pharmacological profile of bevonium (B1217150) metilsulfate is largely dictated by two key structural components: the trimethylammonium moiety and the diphenylmethoxyethyl moiety. The interplay between these groups is fundamental to its ability to bind to and block muscarinic receptors.
The trimethylammonium group is a quintessential feature for many cholinergic and anticholinergic agents. This quaternary ammonium (B1175870) group is essential for the molecule's intrinsic activity and its affinity for muscarinic receptors. cutm.ac.inpharmacy180.com The permanent positive charge of the quaternary nitrogen facilitates a strong ionic interaction with a complementary negatively charged region within the receptor's binding site. Modifications to this group, such as replacing the nitrogen with other elements like sulfur or selenium, or substituting the methyl groups with larger alkyl groups, generally lead to a decrease or loss of activity. cutm.ac.in While tertiary amines can also exhibit antagonist activity, the quaternary ammonium salt form is typically associated with the most potent anticholinergic agents. pharmacy180.com
Table 1: Critical Structural Features of Bevonium Metilsulfate and Their Significance
| Structural Moiety | Significance for Pharmacological Activity |
| Trimethylammonium Group | Essential for binding to the muscarinic receptor through ionic interactions. The quaternary nature confers high potency. cutm.ac.inpharmacy180.com |
| Diphenylmethoxyethyl Group | Provides the necessary bulk and hydrophobicity for strong receptor affinity and antagonist action. The spatial arrangement is key for receptor blockade. pharmacy180.commdpi.com |
| Ester/Ether Linkage | While an ester group is common in potent anticholinergics, an ether linkage, as seen in the diphenylmethoxyethyl moiety, can also confer significant activity and may offer greater chemical stability. cutm.ac.inpharmacy180.com |
| Alkyl Chain Length | The two-carbon (ethyl) bridge between the nitrogen and the bulky aromatic portion is a common feature in potent antagonists. pharmacy180.com |
Design and Synthesis of Analogues for Enhanced Selectivity and Efficacy
The quest for subtype selectivity is a major driver in the design of new muscarinic antagonists. capes.gov.brescholarship.org For instance, developing antagonists that are highly selective for the M3 receptor is a key objective in treating conditions like chronic obstructive pulmonary disease (COPD), while minimizing off-target effects on the M2 receptor, which could lead to cardiovascular side effects. nih.gov
Synthetic strategies often focus on several key areas of the molecule:
Modification of the Aromatic Rings: Introducing substituents on the phenyl rings or replacing them with other carbocyclic or heterocyclic systems can significantly alter receptor affinity and selectivity. pharmacy180.com The goal is to exploit subtle differences in the amino acid composition of the binding pockets of different muscarinic receptor subtypes. nih.gov
Alteration of the Linker Chain: Varying the length and composition of the chain connecting the cationic head and the bulky hydrophobic groups can modulate potency. pharmacy180.com While a two-carbon chain is often optimal, exploring variations can lead to improved properties.
Modification of the Quaternary Ammonium Group: While the trimethylammonium group is generally considered optimal for activity, subtle changes, such as the introduction of slightly larger alkyl groups, may be explored to fine-tune receptor interactions. pharmacy180.com
The synthesis of these new chemical entities often involves multi-step processes. For example, a general approach could involve the synthesis of a substituted amino alcohol, followed by its esterification or etherification with a suitably substituted carboxylic acid or alcohol, and finally, quaternization of the amine to yield the desired analogue. nih.govmdpi.commdpi.com
Table 2: Research Findings on the Synthesis of Muscarinic Antagonist Analogues
| Modification Strategy | Expected Outcome | Relevant Research Findings |
| Introduction of specific substituents on the phenyl rings | Enhanced selectivity for a particular muscarinic receptor subtype. | Structure-guided design has successfully yielded M3-selective antagonists by exploiting a single amino acid difference in the binding pockets of M2 and M3 receptors. nih.gov |
| Replacement of phenyl rings with other cyclic systems | Altered hydrophobic interactions and potential for improved selectivity. | Potent antagonists often have two different ring systems, one aromatic and one saturated or with a single double bond. pharmacy180.com |
| Variation of the alkyl chain length | Optimization of the distance between key binding moieties for improved potency. | A chain length of two methylene (B1212753) units between the ring-substituted carbon and the nitrogen is found in many of the most potent anticholinergic agents. pharmacy180.com |
| Bioisosteric replacement of the ether linkage | Improved pharmacokinetic properties or altered binding interactions. | While esters are common, ethers or even the absence of a linking group can still result in potent antagonists. slideshare.net |
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in the field of drug design, including the SAR analysis of this compound and its derivatives. ethernet.edu.etkallipos.gr These techniques provide valuable insights into the molecular interactions between a ligand and its receptor, guiding the design of more effective and selective compounds.
Molecular docking studies can predict the preferred binding orientation and affinity of a designed analogue within the active site of a muscarinic receptor subtype. nih.govnih.gov By visualizing these interactions, medicinal chemists can make informed decisions about which modifications are most likely to enhance binding or selectivity. For example, docking can reveal key hydrogen bonding or hydrophobic interactions that are critical for antagonist activity. drugdesign.org
Quantum calculations can be employed to understand the electronic properties of the molecules, such as their electrostatic potential and orbital energies, which can influence their interaction with the receptor. nih.gov Furthermore, molecular dynamics simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the system behaves over time and providing insights into the stability of the binding. kallipos.gr
The integration of computational approaches with traditional synthetic chemistry creates a powerful workflow for the rational design of novel therapeutics. nih.gov It allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the most promising predicted activity and selectivity, thereby saving time and resources. escholarship.org The correlation of computational data with experimental biological results is crucial for validating and refining the predictive models. capes.gov.br
Table 3: Application of Computational Methods in the Design of this compound Analogues
| Computational Technique | Application in SAR and Drug Design | Expected Insights |
| Molecular Docking | Predicts the binding mode and affinity of analogues to muscarinic receptor subtypes. | Identification of key interactions (e.g., ionic, hydrogen bonding, hydrophobic) and prediction of binding energy. nih.govresearchgate.net |
| Quantum Mechanics (QM) | Calculates electronic properties and conformational energies of the ligands. | Understanding the charge distribution and reactivity of the molecules, which influences receptor recognition. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assessment of the stability of the bound complex and identification of conformational changes. kallipos.gr |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Develops predictive models that correlate the 3D properties of molecules with their biological activity. | Generation of a pharmacophore model that defines the essential structural features for activity. |
Clinical Research and Therapeutic Applications of Bevonium Metilsulfate
Clinical Proof-of-Concept Studies
Clinical proof-of-concept (PoC) studies are a critical early stage in drug development, designed to provide initial evidence of a new chemical entity's efficacy by measuring its pharmacological activity. biopharmaservices.comaltasciences.com These exploratory trials are conducted after preclinical and early clinical safety data have been established. biopharmaservices.com The primary goal of a PoC study is to inform the "Go/No-Go" decision for further, more extensive and expensive clinical trials. nih.gov By offering preliminary data on efficacy, PoC studies also help in identifying the most suitable indications, primary outcome measures, and pharmacological dosages for later-stage trials, thereby potentially reducing the failure rate of drugs in more advanced development phases. biopharmaservices.com
The design of a PoC study is multidimensional, focusing on key attributes of the new chemical entity, including its efficacy, safety, and pharmaceutical properties. biopharmaservices.com The duration is generally limited to what is necessary to detect a pharmacological effect while minimizing costs. biopharmaservices.com These studies can be conducted in healthy volunteers or in patient populations for indications where models in healthy individuals are not appropriate. altasciences.com For bevonium (B1217150) metilsulfate, these initial studies would have been essential to establish its potential therapeutic effects and to justify moving forward into more rigorous clinical testing for specific conditions.
Phase I and II Clinical Trials
Following promising proof-of-concept studies, bevonium metilsulfate would have progressed to Phase I and II clinical trials to further evaluate its safety, dosage, and effectiveness.
Phase I trials are primarily focused on establishing a drug's safety and identifying the appropriate dose range in a small group of volunteers. uc.edu
Phase II trials aim to determine the drug's effectiveness for a specific condition in a larger group of patients and to continue monitoring its safety. uc.edueupati.eu
Table 1: Therapeutic Approaches for Pruritus
| Therapeutic Class | Mechanism of Action | Examples |
|---|---|---|
| Antihistamines | Block the effects of histamine (B1213489) release. medscape.com | Cetirizine, Loratadine |
| Topical Agents | Provide local relief. nih.gov | Calamine lotion |
| Antivirals | Inhibit viral replication in varicella. medscape.com | Acyclovir |
| Immunomodulators | Target inflammatory pathways. nih.gov | Dupilumab, Nemolizumab |
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergens, leading to symptoms like sneezing, nasal congestion, and itching. researchprotocols.org Treatment strategies often involve intranasal corticosteroids and antihistamines to control these symptoms. bpac.org.nzpharmaceutical-journal.com While there is no specific information in the search results about clinical trials of this compound for allergic rhinitis, its antimuscarinic properties could theoretically be of interest in reducing nasal secretions. Clinical trials for allergic rhinitis typically assess the improvement in nasal and ocular symptoms. nih.gov
Table 2: Common Treatments for Allergic Rhinitis
| Treatment | Primary Target Symptoms |
|---|---|
| Intranasal Corticosteroids | Nasal congestion, sneezing, itching, rhinorrhea. bpac.org.nz |
| Oral Antihistamines | Sneezing, itching, rhinorrhea. bpac.org.nz |
| Intranasal Antihistamines | Rapid relief of mild, occasional symptoms. bpac.org.nz |
This compound is recognized for its antispasmodic properties, which are beneficial in treating gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS). wikipedia.orgnih.gov Antispasmodics work through various mechanisms, including anticholinergic/antimuscarinic actions that inhibit gastrointestinal smooth muscle contraction. nih.gov
Clinical research on antispasmodics for IBS has shown varying degrees of efficacy. nih.govnih.gov A systematic review and meta-analysis of randomized controlled trials indicated that antispasmodic agents, as a class, are more effective than placebo in improving global symptoms and abdominal pain in IBS. revistagastroenterologiamexico.org However, the quality of evidence for some agents is low, and efficacy can differ between individual drugs. nih.gov For instance, some studies have shown that mebeverine (B1676125) was not superior to placebo, while others like otilonium (B12848) and the combination of alverine/simethicone have demonstrated significant benefits. nih.govrevistagastroenterologiamexico.org Pinaverium bromide has also been shown to improve stool consistency and reduce abdominal pain. nih.gov The use of bevonium in this context would leverage its ability to relax the smooth muscle of the gut. gi.healthcare
An interesting and emerging application of this compound is in the field of oncology, where it is identified by the synonym CG-201. idrblab.net CG-201 is described as an injection that stimulates antibodies to block pathological forms of human chorionic gonadotropin (hCG) that contribute to cancer cell growth and immune evasion. It was reportedly approved for a Phase I clinical trial in Sweden. Furthermore, the compound is listed in a drug-molecule interaction database as being in Phase 2 clinical trials for solid tumors/cancer. idrblab.net
This application represents a significant shift from its use as an antispasmodic. The development of CG-201 is being advanced by CG Oncology, which has a robust pipeline of clinical trials for bladder cancer therapies, although the provided results primarily focus on their oncolytic immunotherapy, cretostimogene grenadenorepvec, rather than CG-201 specifically. cgoncology.comcgoncology.comclinicaltrialsarena.com
Clinical Research in Gastrointestinal Disorders (e.g., as an antispasmodic)
Post-Marketing Surveillance and Real-World Evidence Generation
Post-marketing surveillance (PMS), also known as pharmacovigilance or Phase IV studies, is the process of monitoring the safety and effectiveness of a drug after it has been approved for public use. numberanalytics.comeupati.eujeyflex.com This ongoing process is crucial for identifying rare or long-term adverse effects that may not have been detected in the more controlled environment of pre-market clinical trials. numberanalytics.comjeyflex.com
PMS relies on various data sources, including spontaneous adverse event reporting, observational studies, and real-world data from electronic health records and patient registries. jeyflex.comfda.gov The information gathered during post-marketing surveillance helps regulatory authorities and manufacturers to ensure that the benefits of a drug continue to outweigh its risks. numberanalytics.com For a compound like this compound, which has been available for some time as an antispasmodic, a significant amount of real-world data likely exists. gi.healthcare This data would be invaluable for understanding its long-term safety and effectiveness in diverse patient populations. ulisboa.pt
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acyclovir |
| Alverine |
| Alverine citrate |
| Antazoline |
| Azelastine |
| Barzolvolimab |
| This compound |
| Butorphanol |
| Butylscopolamine |
| Cetirizine |
| Cimetropium bromide |
| Cisplatin |
| Cretostimogene grenadenorepvec |
| Crisaborole |
| Cyclosporine |
| Dicyclomine |
| Drotaverine |
| Dupilumab |
| Ebglyss |
| Famciclovir |
| Fexofenadine |
| Fluticasone |
| Fluticasone propionate |
| Foscarnet |
| Gabapentin |
| Gemcitabine hydrochloride |
| Goserelin |
| Hyoscine |
| Hyoscyamine |
| Lebrikizumab-lbkz |
| Leuprolide |
| Loratadine |
| Mebeverine |
| Methotrexate |
| Mometasone |
| Montelukast |
| Mycophenolate Mofetil |
| Nalbuphine |
| Nemolizumab |
| Nivolumab |
| Olopatadine |
| Otilonium |
| Otilonium bromide |
| Papaverine |
| Pembrolizumab |
| Phloroglucinol |
| Pinaverium |
| Pinaverium bromide |
| Pirenzepine |
| Povorcitinib |
| Pregabalin |
| Simethicone |
| Sodium cromoglicate |
| Trimebutine |
| Trimethylphloroglucinol |
| Upadacitinib |
| Vixarelimab |
| Xylometazoline |
| Zafirlukast |
Analytical Methodologies for Bevonium Metilsulfate in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is a fundamental technique for separating and quantifying the components of a mixture, making it indispensable for assessing the purity of bevonium (B1217150) metilsulfate and performing quantitative analysis. iltusa.comlongdom.org High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose. drawellanalytical.com
In the context of drug development and quality control, HPLC is employed to identify and quantify the active pharmaceutical ingredient (API) and any impurities. iltusa.com Stability-indicating HPLC methods are specifically developed to separate the drug substance from potential degradation products that may form under various stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis. researchgate.net The development of such methods often involves screening different columns, mobile phases, and detectors to achieve optimal separation. For compounds like bevonium metilsulfate, a reverse-phase HPLC (RP-HPLC) method would typically be developed. The purity of a chromatographic peak can be assessed using techniques like photodiode array (PDA) detection, where the UV-Vis spectra are compared across the peak. chromatographyonline.com A consistent spectrum across the peak is an indicator of its purity. chromatographyonline.com
Gas chromatography (GC) can also be utilized for quantitative analysis, particularly when coupled with a mass spectrometer (MS). drawellanalytical.comjfda-online.com For non-volatile compounds like this compound, derivatization may be necessary to increase volatility for GC analysis. nih.gov
Table 1: Exemplary HPLC Parameters for Purity Assessment
| Parameter | Example Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 3.0) | The organic modifier and aqueous buffer are adjusted to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV at 220 nm | Wavelength at which the analyte exhibits strong absorbance. |
| Injection Volume | 20 µL | The amount of sample introduced into the system. |
| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |
This table represents typical starting conditions for method development and may require optimization.
Spectroscopic Methods for Structural Confirmation and Characterization
Spectroscopic techniques are vital for elucidating and confirming the molecular structure of this compound. mdpi.com These methods work by probing the interaction of the molecule with electromagnetic radiation. moorparkcollege.edulehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. ucla.edu The chemical shifts, integration of signals, and splitting patterns in an NMR spectrum provide detailed information about the connectivity of atoms. moorparkcollege.edulehigh.edu For this compound, ¹H NMR would show distinct signals for the protons on the piperidine (B6355638) ring, the methyl groups, and the diphenylacetyl moiety. ¹³C NMR would complement this by identifying all the unique carbon atoms in the molecule. ucla.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. moorparkcollege.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and C-O bonds. glowscotland.org.ukspectroscopyonline.com
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. lehigh.edu This technique is crucial for confirming the molecular weight of this compound. scbt.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. lehigh.edu Fragmentation patterns observed in the mass spectrum can further help in confirming the structure. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Provided |
| ¹H NMR | Signals for aromatic, piperidine, and methyl protons | Confirms the hydrogen environment and connectivity. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons | Identifies all unique carbon atoms in the structure. |
| IR Spectroscopy | Absorption bands for -OH, C=O (ester), C-O bonds | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | Confirms the molecular mass and formula. scbt.com |
The exact chemical shifts and absorption frequencies are dependent on the specific experimental conditions.
Bioanalytical Method Development for Quantification in Biological Matrices
Bioanalytical methods are developed to accurately measure the concentration of drugs and their metabolites in biological fluids like plasma, serum, or urine. researchgate.netich.org These methods are essential for pharmacokinetic and toxicokinetic studies. researchgate.net The development and validation of these methods are governed by strict regulatory guidelines. ich.org
For this compound, a bioanalytical method would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, which is necessary for detecting the low concentrations often found in biological samples. ijisrt.commdpi.com
The process begins with sample preparation , which is a critical step to remove interfering substances from the biological matrix. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijisrt.commdpi.com The choice of method depends on the properties of the analyte and the matrix. For instance, protein precipitation with an organic solvent like acetonitrile or methanol (B129727) is a rapid and common first step. nih.gov
Once the sample is prepared, it is injected into an LC-MS/MS system. The liquid chromatography component separates this compound from other remaining components. The tandem mass spectrometer then provides highly selective and sensitive detection. nih.gov The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. researchgate.net
A full method validation is required to ensure the reliability of the results. ich.org This includes assessing the method's linearity, accuracy, precision, selectivity, sensitivity, and the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.netresearchgate.net
Table 3: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the true value. | Mean value should be within ±15% of the nominal concentration. |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) should not exceed 15%. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within specified limits. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Concentration change should be within ±15% of the initial concentration. |
Comparative Studies and Translational Research Implications
Comparative Pharmacological Profiling with Other Anticholinergic and Antihistaminic Agents
Bevonium (B1217150) metilsulfate is classified as a synthetic anticholinergic, specifically a quaternary ammonium (B1175870) compound. ncats.io This class of drugs acts by blocking the neurotransmitter acetylcholine (B1216132) at muscarinic receptors in the peripheral and central nervous systems. medlink.com Its pharmacological actions are primarily spasmolytic, making it of interest for functional gastrointestinal disorders. ncats.io
A key differentiator for quaternary ammonium anticholinergics like bevonium metilsulfate is their reduced ability to cross the blood-brain barrier compared to tertiary amines like atropine. medlink.comnps.org.au This structural feature generally leads to fewer central nervous system side effects.
To understand its pharmacological standing, a comparison with other well-known anticholinergic and antihistaminic agents is necessary.
Table 1: Comparative Profile of this compound and Other Anticholinergics
| Feature | This compound | Atropine | Ipratropium Bromide |
| Chemical Class | Quaternary ammonium compound ncats.io | Tertiary amine alkaloid nps.org.au | Quaternary ammonium compound nps.org.au |
| Primary Mechanism | Antimuscarinic ncats.io | Antimuscarinic medlink.com | Antimuscarinic nps.org.au |
| Blood-Brain Barrier Penetration | Low nps.org.au | High medlink.com | Low nps.org.au |
| Primary Clinical Use (Historically/Investigated) | Gastrointestinal Spasmolysis, Enuresis ncats.io | Bradycardia, Antidote for poisoning drugs.com | Bronchodilation in COPD nps.org.audrugs.com |
While direct comparative studies with antihistamines are not extensively documented, the primary distinction lies in their receptor targets. Antihistamines block histamine (B1213489) receptors, primarily H1, to counter allergic reactions, whereas anticholinergics like this compound target muscarinic acetylcholine receptors. medlink.com Some first-generation antihistamines do exhibit significant anticholinergic side effects due to off-target receptor binding.
In vitro studies have shown that anticholinergics can have additive bronchodilator effects when combined with beta-2-adrenoceptor agonists. nih.gov While specific data on this compound in this context is limited, the principle suggests potential for combination therapies. The interactions of anticholinergics are generally additive, meaning that when used with other drugs with similar properties, the effects can be enhanced. medscape.com
Translational Pathways from Basic Science to Clinical Therapeutic Development
The journey of a compound like this compound from a laboratory curiosity to a clinical therapeutic follows a well-defined, albeit complex, translational research pathway. iths.orgeurogct.org This process involves several key stages, each with its own set of objectives and methodologies.
The initial phase involves basic science research to elucidate the compound's mechanism of action, receptor affinity, and pharmacological effects in preclinical models. For this compound, early research focused on its effects on ureteral activity and gastric acid secretion. ncats.io
Following promising preclinical data, the compound moves into clinical development , which is typically divided into several phases:
Phase I: The primary goal is to assess the safety and tolerability of the drug in a small group of healthy volunteers. leicabiosystems.com For this compound, a Phase I clinical trial was approved in Sweden.
Phase II: This phase aims to evaluate the drug's efficacy in a larger group of patients with the target condition and to further assess its safety. leicabiosystems.com
Phase III: Large-scale trials are conducted to confirm efficacy, monitor side effects, and compare the new treatment to standard therapies. leicabiosystems.com
Phase IV: Post-marketing studies are conducted after the drug is approved to gather more information on its long-term effects. leicabiosystems.com
The translational pathway is not always linear. Data from clinical trials can feedback into basic science research to refine understanding of the drug's mechanism or to explore new therapeutic indications. eurogct.org This iterative process is crucial for optimizing the development of new therapies. leicabiosystems.com The development of advanced therapy medicinal products (ATMPs) highlights the need for methodologically sound clinical development to ensure the reproducibility of knowledge and achieve translational success. nih.gov
Challenges and Opportunities in Advancing this compound as a Therapeutic Agent
The path to bringing any new drug to market is fraught with challenges, and this compound is no exception.
Challenges:
Regulatory Hurdles: The regulatory approval process for new drugs is stringent and requires extensive data on safety and efficacy. nih.gov For older compounds like this compound, the existing data may not meet modern regulatory standards, necessitating new and costly studies.
Competition from Existing Therapies: The therapeutic areas where this compound might be applied, such as gastrointestinal disorders, already have established treatments. Any new entrant must demonstrate a significant advantage in terms of efficacy, safety, or cost-effectiveness.
Complexity of Disease and Drug Action: Many diseases have complex pathophysiologies, and a drug's mechanism of action may not be fully understood. mdpi.com This can make it difficult to predict clinical outcomes and to identify the patient populations most likely to benefit.
Development of Resistance: For some therapeutic areas, particularly in oncology, the development of drug resistance is a major challenge. nih.gov While less of a concern for anticholinergics in their traditional roles, it is a factor in the broader landscape of drug development.
Opportunities:
Repurposing: There may be opportunities to repurpose this compound for new indications. For instance, its anticholinergic properties could be explored in other conditions characterized by smooth muscle spasms or glandular hypersecretion.
Combination Therapies: As suggested by in vitro studies of other anticholinergics, there may be potential for developing combination therapies that leverage the additive or synergistic effects of this compound with other drugs. nih.gov
Niche Indications: this compound could find a niche in treating specific patient populations or subtypes of a disease where existing therapies are inadequate.
Modern Drug Delivery Systems: The development of novel drug delivery technologies could enhance the therapeutic profile of this compound, for example, by providing targeted delivery to the site of action and minimizing systemic exposure. nih.gov
One interesting avenue that was explored for a formulation containing this compound (CG-201) was in oncology, where it was investigated for its ability to stimulate antibodies against pathological forms of hCG that support cancer cell growth. This highlights the potential for uncovering novel applications for established compounds through continued research.
Future Directions and Unanswered Questions in Bevonium Metilsulfate Research
Exploration of Novel Therapeutic Indications and Mechanisms
The exploration of new therapeutic uses for existing molecules is a critical aspect of drug development. For Bevonium (B1217150) metilsulfate, this remains a largely untapped area of research.
Potential Oncological Applications: Some non-peer-reviewed sources suggest that Bevonium metilsulfate could be formulated as a polymeric matrix for treating non-metastatic bladder cancer and may possess anti-inflammatory properties. cymitquimica.com These claims, however, require rigorous scientific validation through preclinical and clinical studies to determine efficacy and mechanism of action. Future research should aim to investigate these potential anticancer and anti-inflammatory effects, which would represent a significant expansion of its therapeutic profile. cymitquimica.com
Novel Neurological and Psychiatric Applications: Research into the broader class of anticholinergic medications is exploring their potential in pain management and certain psychiatric disorders. numberanalytics.com A significant unanswered question is whether this compound could be repurposed for such conditions.
Emerging Mechanisms of Action: Recent preclinical studies on other antimuscarinic agents have revealed novel signaling mechanisms. For instance, certain antagonists of the muscarinic M1 receptor have been shown to act as β-arrestin-biased agonists, a mechanism that promotes neurite outgrowth. biorxiv.orgbiorxiv.org This discovery opens up the possibility of developing treatments for peripheral neuropathy. biorxiv.org A crucial future direction would be to investigate whether this compound shares this or other non-canonical signaling properties, which could unlock entirely new therapeutic indications. biorxiv.orgbiorxiv.org
Development of Advanced Drug Delivery Systems for Targeted Research
The development of advanced drug delivery systems offers a promising avenue to enhance the therapeutic index of antimuscarinic drugs by maximizing local effects while minimizing systemic side effects. openaccessjournals.com Research in this area for this compound is currently absent, but a wealth of possibilities can be extrapolated from work on other drugs in its class.
Transdermal and Intravesical Delivery: For conditions like overactive bladder, other antimuscarinic drugs such as oxybutynin (B1027) and tolterodine (B1663597) are being formulated into transdermal patches and intravesical systems. mdpi.commit.edu Transdermal delivery, for example, can bypass the first-pass metabolism that sometimes produces metabolites with significant side effects. mdpi.com Intravesical administration allows for high local concentration in the bladder, reducing systemic exposure. mit.edu Future studies should explore the feasibility of similar formulations for this compound, which could be particularly relevant if the putative application in bladder cancer is pursued. cymitquimica.commit.edu
Inhaled Formulations: As a compound with bronchodilating properties, the primary delivery route for respiratory applications is inhalation. wikipedia.org Research could focus on developing advanced dry powder inhalers or nebulizer solutions to improve lung deposition and patient adherence, which are critical factors in managing chronic respiratory diseases. openaccessjournals.com
The following table outlines potential advanced drug delivery systems that could be investigated for this compound based on research into other antimuscarinics:
Table 1: Potential Advanced Drug Delivery Systems for this compound| Delivery System | Potential Application | Rationale |
|---|---|---|
| Intravesical Instillation | Overactive Bladder, Bladder Cancer | Direct targeting of the bladder to maximize local drug concentration and minimize systemic side effects. mit.edu |
| Transdermal Patch | Systemic antispasmodic effects, Overactive Bladder | Avoids first-pass metabolism and provides sustained drug release, improving patient compliance. mdpi.comresearchopenworld.com |
| Extended-Release Oral Formulation | Gastrointestinal Disorders | Reduces dosing frequency and maintains stable plasma concentrations, potentially lowering side effects. mdpi.com |
| Advanced Inhalers | Chronic Obstructive Pulmonary Disease (COPD), Asthma | Improves drug deposition in the lungs and enhances ease of use for patients with respiratory conditions. openaccessjournals.com |
Investigation of Combination Therapies Involving this compound
Combination therapy is a cornerstone of managing complex diseases like Chronic Obstructive Pulmonary Disease (COPD). ajmc.comnih.gov While this compound is not explicitly mentioned in major combination therapy trials, its classification as an antimuscarinic agent provides a strong rationale for future investigations.
Dual Bronchodilator Therapy: The combination of a long-acting muscarinic antagonist (LAMA) with a long-acting β2-agonist (LABA) is a standard of care in COPD, as the two drug classes have complementary mechanisms for maximizing bronchodilation. ajmc.comersnet.org Future clinical trials could evaluate the efficacy and safety of a fixed-dose combination of this compound with a LABA like formoterol (B127741) or salmeterol. nih.gov
Triple Therapy: For patients with frequent exacerbations, the addition of an inhaled corticosteroid (ICS) to a LAMA/LABA combination is recommended. nih.govjwatch.org Research is needed to determine the potential role of this compound within a triple-therapy regimen.
Novel Combinations: Beyond respiratory diseases, combination therapies are being explored for a range of conditions. For instance, studies have investigated combining various agents for inflammatory bowel disease and rheumatoid arthritis. clinicaltrials.govdovepress.com If the anti-inflammatory or other novel properties of this compound are confirmed, its potential in combination with other anti-inflammatory or immunomodulatory drugs would be a critical area for future study. cymitquimica.comdovepress.com
Addressing Gaps in Understanding Long-Term Pharmacological Effects and Rare Event Mechanisms
The long-term safety and efficacy profile of any chronic medication is of paramount importance. For this compound, specific long-term data is lacking.
Sustained Efficacy: Studies on other inhaled anticholinergics have demonstrated beneficial long-term improvements in lung function and a reduction in dyspnea for COPD patients over a year. nih.govopenaccessjournals.com A significant unanswered question is whether this compound provides similar sustained benefits. Long-term, prospective clinical trials are needed to address this gap.
Chronic Use and Adverse Effects: Chronic use of anticholinergic drugs, as a class, has been associated with adverse effects such as cognitive impairment, particularly in the elderly. omicsonline.orgnih.govmedlink.com It is unknown if this compound, as a quaternary ammonium (B1175870) compound, has a reduced capacity to cross the blood-brain barrier and, therefore, a lower risk of central nervous system effects compared to tertiary amine anticholinergics. drugs.com This is a critical area for future pharmacovigilance and comparative clinical studies.
Rare Adverse Events: The mechanisms behind rare but serious adverse events, such as paradoxical bronchoconstriction, which can occur with inhaled anticholinergics, are not fully understood. nih.gov Future research should include post-market surveillance and mechanistic studies to identify risk factors and underlying pathways for any rare adverse events associated with this compound.
Integration of Omics Technologies and Systems Biology Approaches in this compound Research
Modern research methodologies like omics and systems biology have the potential to revolutionize our understanding of drug action but have not yet been applied to this compound. cymitquimica.com
Omics for Biomarker Discovery: Technologies such as genomics, transcriptomics, proteomics, and metabolomics can help identify biomarkers that predict patient response to anticholinergic therapy. karger.com For example, genetic variants in cholinergic receptors have been linked to the risk of postoperative delirium, an anticholinergic side effect. karger.com Applying these technologies could help identify patient populations most likely to benefit from this compound or those at higher risk for adverse effects. omicsonline.org Multi-omics approaches could also shed light on drug-microbiome interactions that may influence treatment outcomes. bmj.com
Systems Biology for Mechanism Elucidation: Systems biology integrates large-scale data to model complex biological systems. cymitquimica.com This approach could be used to build predictive models of how this compound affects cellular pathways. For instance, recent research used proteomic analysis to identify phosphorylation sites on the M1 muscarinic receptor that are crucial for its signaling. biorxiv.org A systems biology approach could map the network-level effects of this compound, potentially revealing novel mechanisms of action and identifying new therapeutic targets. biorxiv.org
Q & A
Q. What analytical techniques are critical for confirming the structural identity and purity of Bevonium metilsulfate in synthetic chemistry research?
Methodological answer: Researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify molecular structure, high-performance liquid chromatography (HPLC) with UV detection to assess purity, and mass spectrometry (MS) for molecular weight confirmation. For quaternary ammonium compounds like this compound, ion-pair chromatography may improve separation efficiency. Experimental protocols must include calibration with reference standards and validation of detection limits to ensure reproducibility .
Q. How is this compound classified pharmacologically, and what implications does this have for experimental design?
Methodological answer: this compound is classified under ATC code A03CA (synthetic anticholinergics, quaternary ammonium compounds) as a gastrointestinal antispasmodic. Researchers should design in vitro assays targeting muscarinic acetylcholine receptors (mAChRs), using tissue preparations (e.g., ileum or bladder smooth muscle) to evaluate competitive antagonism. Dose-response curves with acetylcholine as an agonist and atropine as a positive control are essential to quantify potency (pA2 values) .
Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?
Methodological answer: Stability studies should follow ICH guidelines Q1A(R2), testing degradation under accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) over 6–12 months. Use HPLC to monitor degradation products (e.g., hydrolysis of the sulfonate group) and spectrophotometry to detect changes in absorbance. Include kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s anticholinergic efficacy across preclinical models?
Methodological answer: Contradictions may arise from species-specific receptor subtypes (e.g., M3 vs. M2 mAChR predominance) or tissue selectivity. Address this by:
- Conducting comparative studies across multiple species (rat, guinea pig, human-derived tissues).
- Using subtype-selective antagonists (e.g., pirenzepine for M1) to isolate receptor contributions.
- Applying meta-analysis frameworks to aggregate data, adjusting for covariates like dosing regimens and bioavailability .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Methodological answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating its quaternary ammonium structure (low lipid solubility, limited blood-brain barrier penetration). Parameterize models using in vitro permeability assays (Caco-2 cells) and in vivo biodistribution data. Validate predictions against clinical plasma concentration-time profiles, adjusting for renal excretion pathways .
Q. How should researchers optimize formulations to enhance this compound’s oral bioavailability despite its high polarity?
Methodological answer: Explore salt formation (e.g., bromide vs. metilsulfate counterions) to modify solubility. Use lipid-based delivery systems (self-emulsifying drug delivery systems, SEDDS) or cyclodextrin complexes to improve intestinal absorption. Validate strategies using in situ perfusion models and in vivo pharmacokinetic studies in rodent models .
Q. What methodologies are recommended for detecting this compound’s off-target effects in neurological systems?
Methodological answer: Employ functional magnetic resonance imaging (fMRI) in animal models to assess central nervous system (CNS) penetration, though its quaternary structure likely restricts this. For peripheral neurotoxicity, use electromyography (EMG) and histopathological analysis of autonomic ganglia. Cross-reference with toxicity databases (e.g., ICD-10 codes under T44.3 for anticholinergic poisoning) .
Data Presentation & Reproducibility
Q. What are the best practices for reporting this compound’s experimental data to ensure reproducibility?
Methodological answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:
- Provide raw spectral data (NMR, MS) in supporting information.
- Document synthetic yields, enantiomeric excess (if applicable), and purification methods (e.g., recrystallization solvents).
- Use standardized units for biological activity (IC50 in nM ± SEM) and statistical tests (e.g., ANOVA with post-hoc corrections) .
Q. How can researchers leverage open-access databases to contextualize this compound’s pharmacological profile?
Methodological answer: Utilize SciFinder for structure-activity relationship (SAR) data across analogs, Web of Science for citation tracking, and PubChem for toxicity/biological assay results. Apply text-mining tools (e.g., BioBERT) to extract receptor-binding data from unstructured literature .
Ethical & Regulatory Considerations
Q. What ethical frameworks apply when designing animal studies involving this compound?
Methodological answer: Adhere to ARRIVE 2.0 guidelines for in vivo research, including justification of sample sizes (power analysis) and humane endpoints. For clinical data reuse, ensure compliance with GDPR or HIPAA when handling historical patient data linked to adverse drug reactions (ADRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
